molecular formula C6H4Br2N2O B12113850 2,6-Dibromoisonicotinamide

2,6-Dibromoisonicotinamide

Cat. No.: B12113850
M. Wt: 279.92 g/mol
InChI Key: WBGUEYWRRULJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromoisonicotinamide is a chemical compound with the molecular formula C6H4Br2N2O. It is a derivative of isonicotinamide, characterized by the presence of two bromine atoms attached to the 2 and 6 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions. The process generally involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromoisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

2,6-Dibromoisonicotinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromoisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2,6-Dibromoisonicotinamide can be compared with other similar compounds, such as:

Uniqueness: The presence of two bromine atoms at the 2 and 6 positions of the pyridine ring in this compound imparts unique chemical properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H4Br2N2O

Molecular Weight

279.92 g/mol

IUPAC Name

2,6-dibromopyridine-4-carboxamide

InChI

InChI=1S/C6H4Br2N2O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11)

InChI Key

WBGUEYWRRULJHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.